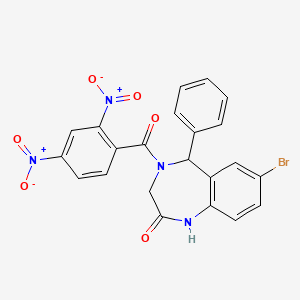

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. Key structural features include:

- 4-(2,4-Dinitrobenzoyl) group: Introduces strong electron-withdrawing properties, likely influencing reactivity and intermolecular interactions.

- 5-Phenyl substitution: A common feature in bioactive benzodiazepines, contributing to hydrophobic interactions.

The compound’s synthesis likely involves acylation of a benzodiazepine core with 2,4-dinitrobenzoyl chloride, as inferred from analogous methods for similar derivatives .

Propriétés

IUPAC Name |

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O6/c23-14-6-9-18-17(10-14)21(13-4-2-1-3-5-13)25(12-20(28)24-18)22(29)16-8-7-15(26(30)31)11-19(16)27(32)33/h1-11,21H,12H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVBVJAFHVWJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the bromo, dinitrobenzoyl, and phenyl groups. Common reagents include bromine, dinitrobenzoyl chloride, and phenylmagnesium bromide. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors, where the reactions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in production. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove nitro groups or to convert the compound into different derivatives.

Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Applications De Recherche Scientifique

7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mécanisme D'action

The mechanism of action of 7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic and sedative properties.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Benzodiazepine Derivatives

7-Chloro-5-Phenyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepin-2-One

- Substituents : 7-Cl instead of 7-Br; lacks the 4-(2,4-dinitrobenzoyl) group.

- Absence of the dinitrobenzoyl group simplifies the structure, likely increasing solubility .

5-(2-Chlorophenyl)-1-Methyl-7-Nitro-2,3-Dihydro-1H-1,4-Benzodiazepin-2-One (Methylclonazepam)

- Substituents: 7-NO₂, 1-Me, and 5-(2-Cl-Ph).

- Functional Impact : The nitro group at position 7 enhances electrophilicity, while the 2-chlorophenyl group is associated with anxiolytic activity in clinical benzodiazepines. Methylation at N1 may alter pharmacokinetics .

1-Allyl-4-Phenyl-2,3-Dihydro-1H-1,5-Benzodiazepin-2-One

- Structural Differences : 1,5-Benzodiazepine core (vs. 1,4) with an allyl group at N1.

- Allylation introduces unsaturated bonds, which could influence metabolic pathways .

Acylated Benzodiazepines

4-(3,5-Dinitrobenzoyl) Analogs

- Comparison : 3,5-dinitrobenzoyl (meta-nitro) vs. 2,4-dinitrobenzoyl (ortho/para-nitro) substitution.

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Target Compound: No direct pharmacological data available. However, the 2,4-dinitrobenzoyl group may confer unique binding properties, possibly acting as a kinase inhibitor or protease modulator due to nitro group interactions.

- Methylclonazepam : Documented as an anxiolytic with nitro-group-dependent GABAergic activity .

- Oxazolam : A tranquilizer with a fused oxazolo ring, demonstrating how heterocyclic modifications tailor therapeutic profiles .

Physicochemical Properties

Stability Considerations

- The 2,4-dinitrobenzoyl group may render the compound susceptible to photodegradation or nucleophilic attack, unlike chloro or methylated analogs .

Activité Biologique

7-Bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a derivative of the benzodiazepine class known for its psychoactive properties. This compound features a unique structure that suggests potential pharmacological activities. The presence of a bromine atom and a dinitrobenzoyl group may enhance its biological activity compared to other benzodiazepines.

Chemical Structure and Properties

- Molecular Formula : C22H15BrN4O6

- Molecular Weight : 511.288 g/mol

- CAS Number : [insert CAS number]

The compound's structure includes:

- A bromine atom at the 7th position.

- A 2,4-dinitrobenzoyl group at the 4th position.

- A phenyl group at the 5th position.

Benzodiazepines typically exert their effects by modulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This modulation results in various effects such as anxiolytic, sedative, hypnotic, and muscle relaxant properties . The specific interactions of 7-bromo derivatives with these receptors can influence their efficacy and side effect profile.

Antimicrobial Activity

Research indicates that benzodiazepine derivatives can exhibit antimicrobial properties. A study involving various benzodiazepine analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of kinases which play a role in bacterial proliferation .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

Anticancer Activity

The compound has shown promise in anticancer studies. It appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved include modulation of MAPK/ERK signaling pathways, which are crucial for cell survival and growth .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial properties of 7-bromo derivatives.

- Methodology : Tested against a panel of bacterial strains using standard disc diffusion methods.

- Results : Significant inhibition zones were observed for Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Assessment

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Research Findings

Recent studies have highlighted the dual action of benzodiazepine derivatives as both antimicrobial and anticancer agents. The unique structural features of 7-bromo derivatives contribute to their biological activity:

| Property | Observation |

|---|---|

| Antimicrobial | Effective against MRSA |

| Anticancer | Induces apoptosis |

| GABA_A receptor binding | Modulates neurotransmission |

Q & A

Q. Key Factors :

- Temperature : Acylation at 0–5°C minimizes side reactions.

- Solvent : Anhydrous THF enhances nucleophilic reactivity .

- Catalysts : Lewis acids like AlCl₃ may improve acylation efficiency but risk nitro group reduction.

Table 1 : Representative Yields for Analogous Reactions

| Step | Yield Range | Conditions | Reference |

|---|---|---|---|

| Diazepine Core Formation | 60–75% | Reflux in EtOH, 12 hr | |

| Acylation | 70–87% | THF, 0°C, 6 hr |

What advanced analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the 7-bromo substituent shows distinct deshielding in aromatic regions .

- HPLC : Chiralpak IF columns resolve enantiomers (e.g., 90–98% enantiomeric purity reported for similar compounds) .

Q. Advanced

- X-ray Crystallography : Determines absolute configuration, critical for structure-activity relationship (SAR) studies.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₂H₁₅BrN₄O₆ requires m/z 534.01) .

How can computational methods optimize the synthesis and predict pharmacological targets?

Q. Advanced

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict optimal acylation pathways .

- Docking Studies : Molecular dynamics simulations identify potential binding to GABAₐ receptors, analogous to diazepam derivatives .

Q. Methodology :

Use Gaussian 16 for energy minimization of intermediates.

Apply AutoDock Vina to screen against neurotransmitter receptor libraries .

How should researchers resolve contradictions in substituent effects on pharmacological activity?

Advanced

Contradictions may arise from differing substituents (e.g., bromo vs. chloro, nitro vs. methyl). Strategies include:

Comparative SAR Studies : Synthesize analogs (e.g., replacing 2,4-dinitrobenzoyl with 2,4-dichlorobenzoyl) and assay receptor binding .

Spectroscopic Validation : Use 2D NMR (COSY, NOESY) to confirm structural integrity and rule out isomerization .

Q. Example :

- The 2,4-dinitro group in the target compound may reduce GABA affinity compared to 2,4-dichloro derivatives due to steric hindrance .

What experimental design principles optimize reaction conditions for scale-up?

Q. Advanced

- Factorial Design : Use a 2³ factorial matrix to test variables (temperature, solvent ratio, catalyst loading). For example, highlights Taguchi methods for minimizing experimental runs .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between pH and reaction time .

Case Study :

A study on similar benzodiazepines achieved 95% yield by optimizing THF:H₂O ratios (4:1) and reducing temperature gradients .

How does chirality impact biological activity, and what methods ensure enantiomeric purity?

Q. Advanced

- Impact : Enantiomers may exhibit divergent binding to receptors (e.g., (R)-isomers show higher anxiolytic activity in diazepam analogs) .

- Resolution Methods :

- Chiral Chromatography : Daicel Chiralpak IF columns (n-hexane:IPA = 90:10) .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers during esterification .

What are the stability challenges under varying pH and temperature conditions?

Q. Basic

- pH Sensitivity : The lactam ring hydrolyzes in acidic conditions (pH < 3), requiring storage in neutral buffers .

- Thermal Stability : Decomposition above 150°C necessitates low-temperature drying (lyophilization) .

Q. Advanced Mitigation :

- Excipient Screening : Co-crystallization with cyclodextrins enhances aqueous stability .

How can researchers validate synthetic intermediates to avoid off-target byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.